molecular formula C23H23NO4S2 B12378902 Ptp1B/akr1B1-IN-2

Ptp1B/akr1B1-IN-2

Katalognummer: B12378902
Molekulargewicht: 441.6 g/mol
InChI-Schlüssel: POVQLNNVZMUNCT-SILNSSARSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PTP1B/AKR1B1-IN-2 (Compound 7f) is a potent dual inhibitor targeting both Protein Tyrosine Phosphatase 1B (PTP1B) and Aldo-Keto Reductase Family 1 B Member 1 (AKR1B1), with reported IC50 values of 3.2 μM and 2.1 μM, respectively . Its mechanism of action involves inhibiting these two key enzymes, which are prominent therapeutic targets in metabolic disorders. PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition enhances insulin sensitivity. Concurrently, AKR1B1 is implicated in the polyol pathway linked to diabetic complications, and its inhibition provides a protective effect . As an insulin-mimetic agent, this compound has been shown to significantly improve glucose uptake in murine C2C12 myoblast cells, demonstrating its potential to modulate a fundamental aspect of glucose homeostasis . This dual-action profile makes this compound a highly valuable chemical tool for investigating the intricate pathways of Type 2 Diabetes Mellitus (T2DM) and for exploring novel therapeutic strategies. The chemical identifier for this compound is C23H23NO4S2, and it has a molecular weight of 441.56 . To maintain the stability and integrity of the product, it is recommended to store the powder at -20°C for long-term preservation. Solutions prepared from the compound should be stored at -80°C for optimal stability and used within specified timeframes to avoid loss of activity . This product is designated "For Research Use Only" and is strictly intended for laboratory research purposes in a controlled environment by qualified personnel. It is not intended for use in diagnostics, therapeutics, or for any human consumption.

Eigenschaften

Molekularformel

C23H23NO4S2

Molekulargewicht

441.6 g/mol

IUPAC-Name

3-[(5Z)-4-oxo-5-[[3-(4-phenylbutoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C23H23NO4S2/c25-21(26)12-13-24-22(27)20(30-23(24)29)16-18-10-6-11-19(15-18)28-14-5-4-9-17-7-2-1-3-8-17/h1-3,6-8,10-11,15-16H,4-5,9,12-14H2,(H,25,26)/b20-16-

InChI-Schlüssel

POVQLNNVZMUNCT-SILNSSARSA-N

Isomerische SMILES

C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O

Kanonische SMILES

C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation and Purification of Recombinant Enzymes

Expression and Purification of PTP1B

The N-terminal catalytic domain of human PTP1B (residues 1–302) was cloned into a bacterial vector with a polyhistidine tag. Post-expression, nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography isolated the recombinant protein, followed by gel filtration (Superdex G75) to ensure homogeneity. SDS-PAGE confirmed purity, with stored fractions (−80°C) retaining activity in Tris-HCl buffer (pH 8.0, 150 mM NaCl, 1 mM mercaptoethanol).

AKR1B1 Isolation

Human AKR1B1 was purified via established protocols, yielding a specific activity of 5.3 U/mg. Dialysis against phosphate buffer (pH 7.0) preceded enzymatic assays, with glycerol (30% w/v) and dithiothreitol (2 mM) stabilizing storage conditions.

Synthesis and Isolation of Sesquiterpene Quinones

Avarone and Derivatives

Avarone (2 ), a sesquiterpene quinone, was isolated from marine sponges (Dysidea avara) alongside avarol (1 ) and methylamino-substituted analogs (3 , 4 ). Structural modifications, such as 3- or 4-methylamino groups, were introduced to probe inhibitory selectivity (Table 1).

Table 1. Inhibitory Potency (IC₅₀) of Sesquiterpene Quinones Against PTP1B and AKR1B1
Compound PTP1B IC₅₀ (µM) AKR1B1 IC₅₀ (µM)
Avarol (1 ) 42.2 ± 18 0.52 ± 0.19
Avarone (2 ) 6.7 ± 0.6 0.078 ± 0.017
3-Methylaminoavarone (3 ) 15.2 ± 2.1 73 ± 15
4-Methylaminoavarone (4 ) 21.6 ± 1.0 62 ± 8

Avarone’s superior potency stems from its unsubstituted quinone core, which enhances active-site penetration compared to bulkier analogs.

Enzymatic Activity Assays

AKR1B1 Activity Measurement

AKR1B1 activity was quantified via NADPH oxidation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) in phosphate buffer (pH 6.8) containing 0.4 M ammonium sulfate and 4.7 mM galactose. Inhibitors were dissolved in DMSO (0.5% v/v), with IC₅₀ values derived from nonlinear regression of dose-response curves.

PTP1B Activity Assay

PTP1B hydrolyzed p-nitrophenylphosphate (pNPP) in β-dimethylglutarate buffer (pH 7.0), with p-nitrophenol release monitored at 400 nm (ε = 18 mM⁻¹cm⁻¹). Substrate concentration (2.5 mM) matched the Michaelis constant (Kₘ), ensuring accurate inhibition kinetics.

Kinetic Mechanisms of Avarone

AKR1B1 Inhibition

Avarone exhibited mixed non-competitive inhibition against AKR1B1, with preferential binding to the enzyme-substrate (ES) complex (Kᵢ = 410 ± 94 nM; Kᵢ’ = 55 ± 8 nM). This tight-binding behavior (IC₅₀ ≈ enzyme concentration) suggests high affinity, likely due to hydrophobic interactions within the aldose reductase pocket.

Cooperative Inhibition of PTP1B

Avarone’s competitive inhibition of PTP1B involved two non-exclusive binding events: initial attachment to the free enzyme (Kᵢᴬ = 15.1 µM) followed by cooperative binding to the EIA complex (Kᵢᴮ = 1.0 µM). Docking simulations revealed hydrogen bonding between avarone’s quinone moiety and Arg221, while its naphthalene group engaged Tyr46, Glu115, and Gln262.

Computational Docking Studies

Avarone’s binding free energy (−7.8 kcal/mol) surpassed analogs, with its benzoquinone core penetrating the PTP1B active site. Multi-pose interactions with residues bordering the catalytic cleft (e.g., Trp179, Gly220) supported a dual-molecule binding model, consistent with kinetic data.

Analyse Chemischer Reaktionen

Types of Reactions

Ptp1B/akr1B1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Diabetes and Insulin Resistance

Multiple studies have demonstrated that inhibiting PTP1B can enhance insulin sensitivity and lower blood glucose levels. For instance, PTP1B knockout mice exhibit improved glycemic control and are resistant to obesity when subjected to high-fat diets . Research indicates that dual inhibitors targeting both PTP1B and AKR1B1 could provide a synergistic approach to treating T2DM by addressing multiple pathways involved in insulin resistance .

Table 1: Inhibitory Effects on PTP1B and AKR1B1

CompoundIC50 (PTP1B)IC50 (AKR1B1)
Avarone6.7 µMNot specified
Phosphoeleganin1.3 µM28.7 µM
TrodusquemineNot specifiedNot specified

Cancer Treatment

PTP1B has been implicated in various cancers, including breast and pancreatic cancer. Studies suggest that inhibiting PTP1B can delay tumor progression and promote apoptosis in cancer cells by modulating key signaling pathways such as Ras-MAPK and PI3K-Akt . Inhibition of PTP1B has also been associated with reduced metastasis in breast cancer models .

Case Study: HER2-Positive Breast Cancer
In models of HER2-positive breast cancer, PTP1B inhibition led to decreased tumor growth and improved survival rates by enhancing the efficacy of existing therapies targeting HER2 .

Neurodegenerative Diseases

Emerging evidence suggests that PTP1B plays a role in neurodegenerative conditions such as Alzheimer's disease by mediating inflammation and insulin resistance within the brain . Targeting PTP1B could thus represent a novel strategy for modifying disease progression.

Case Study: Alzheimer's Disease
Research indicates that PTP1B inhibition may alleviate cognitive decline associated with neuroinflammation by restoring normal insulin signaling pathways in neuronal tissues .

Wirkmechanismus

Ptp1B/akr1B1-IN-2 exerts its effects by inhibiting both protein tyrosine phosphatase 1B and aldose reductase. Protein tyrosine phosphatase 1B inhibition enhances insulin receptor signaling by preventing dephosphorylation of the insulin receptor, thereby improving insulin sensitivity. Aldose reductase inhibition reduces the conversion of glucose to sorbitol, mitigating hyperglycemia-induced damage in diabetic patients. The compound targets specific molecular pathways involved in insulin signaling and the polyol pathway .

Vergleich Mit ähnlichen Verbindungen

Structural Classes and Inhibitory Potency

The following table summarizes key PTP1B inhibitors, their structural features, inhibitory activities, and pharmacological profiles:

Compound Structural Class IC₅₀/Ki Selectivity Mechanism In Vivo Efficacy References
Compound 38 Aryl phenylthiazolyl phenylcarboxamide Not specified Not reported Competitive (catalytic site) Antihyperglycemic, antidyslipidemic in STZ/db/db mice
Compound [2] Benzamido derivative Potent inhibition High vs. TC-PTP, CD45 Non-competitive (allosteric) Not tested
Ursolic Acid (UA) Pentacyclic triterpenoid Not specified Not reported Enhances insulin signaling Stimulates glucose uptake in vitro
Claramine (CL) Aminosterol Not specified Not reported Allosteric (C-terminal targeting) Restores glycemic control in mice
Compound 1 Dihydroflavonol 0.17 µM Not reported Binds catalytic/allosteric sites Not tested
Thiazolidinone derivatives Thiazolidinone-biphenyl ~10⁻⁶ M Moderate selectivity Undetermined Moderate in vitro activity
Dammarane derivatives Triterpenoid >NaVO₄ control Not reported Competitive Not tested

Key Findings and Trends

  • Potency and Structural Features: Aryl phenylthiazolyl phenylcarboxamides (e.g., Compound 38) exhibit strong in vivo efficacy, likely due to favorable binding interactions in the catalytic site . Dihydroflavonols (e.g., Compound 1) demonstrate nanomolar potency (IC₅₀ = 0.17 µM), with trans-stereochemistry conferring 13-fold greater activity than cis-forms . Benzamido derivatives (e.g., Compound [2]) achieve selectivity via allosteric binding, avoiding off-target effects on TC-PTP and CD45 .
  • Mechanistic Diversity :

    • Allosteric inhibitors (e.g., Claramine) target the disordered C-terminal region of PTP1B, offering a unique pathway to modulate enzyme activity .
    • Natural products like Ursolic Acid enhance insulin receptor signaling, suggesting complementary mechanisms to synthetic inhibitors .
  • Selectivity Challenges :

    • Dual inhibitors (e.g., compounds 3 and 4 in ) targeting both PTP1B and TC-PTP show improved metabolic effects in vivo despite lower selectivity, highlighting the trade-off between specificity and therapeutic breadth .

Q & A

Basic Research Question

  • In vitro : C2C12 murine myoblasts for glucose uptake assays .
  • In vivo : Genetically obese (ob/ob) or high-fat diet (HFD)-induced diabetic mice to assess insulin sensitivity and glycemic control .
  • Kinetic Analysis : Recombinant PTP1B/AKR1B1 enzymes for IC50/Ki determination using Michaelis-Menten kinetics .

Methodological Note : Pair in vitro data with ex vivo liver homogenate assays to confirm target engagement in metabolic tissues .

How do structural features of this compound influence its binding to PTP1B and AKR1B1?

Advanced Research Question
The compound’s bidentate binding mode likely targets both the catalytic site and proximal non-catalytic residues (e.g., Lys-41, Arg-47, Asp-48 in PTP1B), a strategy observed in selective inhibitors . For AKR1B1, hydrophobic interactions with the substrate-binding pocket may explain its Ki of 0.9 μM. Room-temperature crystallography and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map dynamic binding interactions .

Contradiction Alert : Dual inhibition complicates structural optimization; computational docking (e.g., SwissDock) may prioritize residues unique to each target .

What are the limitations of current in vitro assays for assessing this compound’s therapeutic potential?

Advanced Research Question

  • Assay Sensitivity : Traditional phosphatase assays (e.g., p-nitrophenyl phosphate hydrolysis) may lack resolution for low-potency inhibitors like this compound (IC50 > 2 μM). Fluorescent probes (e.g., DiFMUP) improve sensitivity .
  • Cellular Context : Immortalized cell lines (e.g., C2C12) may not replicate insulin resistance in primary human adipocytes. Use patient-derived cells or 3D organoids for translational validation .

How can researchers resolve discrepancies between this compound’s in vitro potency and in vivo efficacy?

Advanced Research Question
Discrepancies may arise from poor bioavailability or off-target effects in vivo. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .
  • Combination Therapy : Co-administer with AKR1B1-specific inhibitors (e.g., epalrestat) to isolate PTP1B’s contribution .

What are the implications of this compound’s Ki value for AKR1B1 (μM) in diabetic complications?

Basic Research Question
AKR1B1 inhibition reduces ROS and advanced glycation end-products (AGEs), mitigating diabetic nephropathy and retinopathy. A Ki of 0.9 μM suggests clinically relevant activity at physiological concentrations. Validate via ex vivo assays measuring sorbitol accumulation in erythrocytes .

Can this compound be repurposed for cancers linked to PTP1B/AKR1B1 dysregulation?

Advanced Research Question
PTP1B overexpression drives breast cancer progression via STAT3 activation, while AKR1B1 promotes hepatocellular carcinoma (HCC). Preclinical studies in HCC xenografts (e.g., HepG2) could assess tumor suppression, leveraging OP-B’s precedent in PTP1B-targeted oncology .

What strategies improve the selectivity of dual PTP1B/AKR1B1 inhibitors like this compound?

Advanced Research Question

  • Allosteric Modulation : Target non-conserved allosteric sites (e.g., PTP1B’s α7 helix) to avoid active-site homology with other phosphatases .
  • Prodrug Design : Introduce tissue-specific esterase-cleavable groups to enhance localized activity .

How should researchers prioritize conflicting data on this compound’s efficacy across different diabetic models?

Advanced Research Question
Contradictions may stem from model-specific insulin resistance mechanisms. Use meta-analysis to compare outcomes in ob/ob mice (leptin-deficient) vs. HFD models (insulin receptor dysfunction). Prioritize studies with standardized dosing and endpoint measurements (e.g., oral glucose tolerance tests) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.